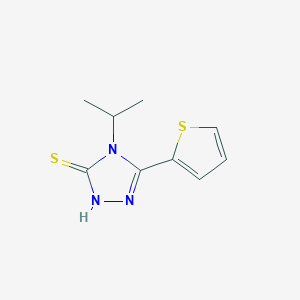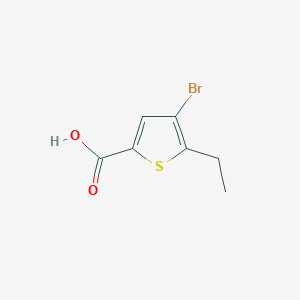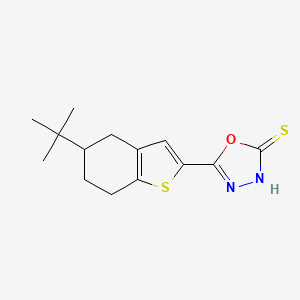
3-(Trifluoromethyl)biphenyl
Overview
Description
3-(Trifluoromethyl)biphenyl is a useful research compound. Its molecular formula is C13H9F3 and its molecular weight is 222.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : 3-(Trifluoromethyl)biphenyl has been synthesized from 3-trifluoromethylaniline using modified Gomberg condensation, showcasing its preparative feasibility and structural characterization through NMR and IR techniques (Yuan-bin, 2005).
- Catalytic Applications : It finds applications in catalytic processes, such as the palladium-catalyzed amination of aryl chlorides, bromides, and triflates, where its derivatives act as efficient catalysts (Wolfe et al., 2000).
Material Science and Engineering
- Polymer Synthesis : this compound derivatives are used in synthesizing aromatic 3F polymers with significant applications in gas transport, demonstrating high thermal stability and solubility in chlorinated solvents (Guzmán-Gutiérrez et al., 2008).
- Organic Electronics : It contributes to the development of organic light-emitting diodes (OLEDs) by forming stable, high-performance host materials, indicating its potential in the field of advanced electronic materials (Gao et al., 2015).
Photoredox Catalysis
- Radical Fluoromethylation : In photoredox catalysis, this compound derivatives are used for radical fluoromethylation of carbon-carbon multiple bonds, showcasing their role in developing new fluoromethylations in organic chemistry (Koike & Akita, 2016).
Molecular Mechanics
- Structural Analysis : The molecule is used in molecular mechanics studies, such as in the MM3 force field for hydrocarbons, where its van der Waals' potentials and crystal data are analyzed to understand structural and energetic aspects of aromatic hydrocarbons (Lii & Allinger, 1989).
Chemical Research and Organic Synthesis
- Versatile Reactions : It is involved in various chemical reactions, such as electrophilic trifluoromethylating reactions and substitution patterns in biphenyls, providing insights into the chemical behavior and applications of trifluoromethylated compounds (Umemoto & Ishihara, 1993).
Scientific Research Applications of this compound
Synthesis and Chemical Properties
- Synthesis Techniques : this compound was synthesized from 3-trifluoromethylaniline using a modified Gomberg condensation process, utilizing t-BuNO_2 as a diazotization reagent and copper as a catalyst. The structure was confirmed through 1H NMR, 13C NMR, and IR spectroscopy, highlighting its successful synthesis and structural characterization (Lin Yuan-bin, 2005).
Applications in Catalysis
- Catalytic Reactions : this compound derivatives have been used in developing catalyst systems for the palladium-catalyzed amination of aryl chlorides, bromides, and triflates. These systems demonstrate effective catalytic properties, essential for various organic reactions (Wolfe et al., 2000).
Material Science and Polymer Chemistry
- Polymer Development : Research has focused on creating aromatic 3F polymers derived from condensations involving this compound. These polymers are noted for their high thermal stability and advantageous gas transport properties, making them suitable for various industrial applications (Guzmán-Gutiérrez et al., 2008).
Photoredox Catalysis
- Photocatalysis : this compound derivatives are significant in photoredox catalysis, particularly for the fluoromethylation of carbon-carbon multiple bonds. This application is crucial in synthetic organic chemistry, offering new methodologies for fluoromethylations (Koike & Akita, 2016).
Molecular Mechanics
- Molecular Mechanics Studies : The compound has been used in molecular mechanics studies, specifically in the MM3 force field for hydrocarbons. It serves as a model compound for studying the van der Waals' potentials and crystal data of aromatic hydrocarbons (Lii & Allinger, 1989).
Safety and Hazards
Future Directions
The development of efficient and versatile methods for introducing the CF3 group into various organic molecules, including 3-(Trifluoromethyl)biphenyl, is an active area of research . The focus is on scalable, inexpensive, and operationally simple protocols for fluorine incorporation, which is of utmost importance for modern pharmaceutical, agrochemical, and specialty chemical production .
Mechanism of Action
Target of Action
It’s known that trifluoromethyl groups play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The reaction mechanism of electrophilic trifluoromethylations has been described as controversial with polar substitution or single electron transfer as likely candidates .
Biochemical Pathways
It’s known that the suzuki–miyaura (sm) coupling reaction, which is widely applied in carbon–carbon bond forming reactions, involves organoboron reagents like 3-(trifluoromethyl)biphenyl .
Pharmacokinetics
It’s known that the strength of the carbon-fluorine bond conveys stability to fluorinated drugs .
Result of Action
It’s known that diaryl-substituted anthracene derivatives containing 3-(trifluoromethyl)phenyl groups possess high thermal stability and proper frontier-energy levels, making them suitable as host materials for blue organic light-emitting diodes .
Action Environment
It’s known that these trifluoromethylphenyl grignard reagents can detonate on loss of solvent contact or upon moderate heating .
Properties
IUPAC Name |
1-phenyl-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3/c14-13(15,16)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEZJIBNKVIUBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396619 | |
| Record name | 1-phenyl-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
366-04-1 | |
| Record name | 1-phenyl-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


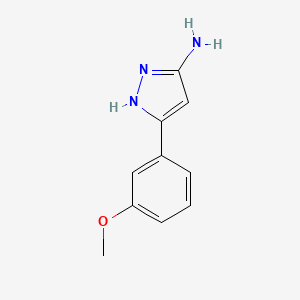
![1-(4-Fluorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1h-pyrazole-4-carbaldehyde](/img/structure/B1334274.png)
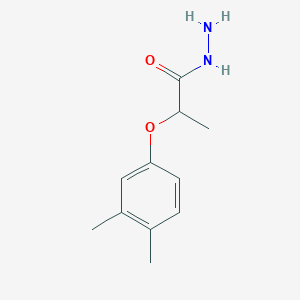
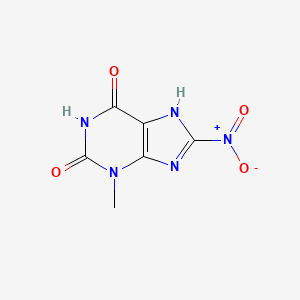
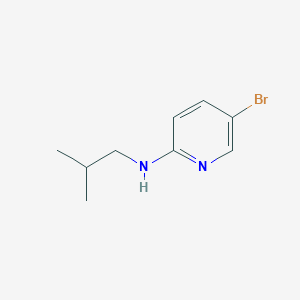
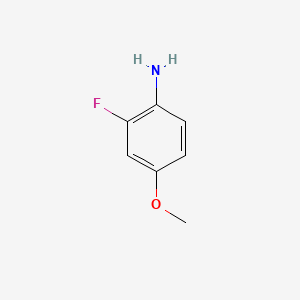
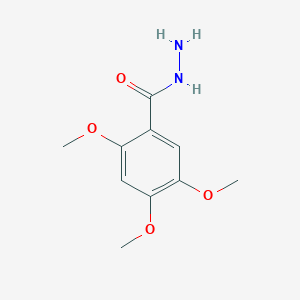
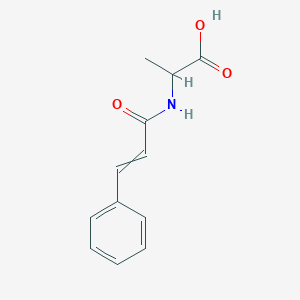

![(E)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-oxo-4H-chromen-3-yl)-2-propenenitrile](/img/structure/B1334302.png)
